
5-Bromo-3-methoxy-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-nitrobenzaldehyde typically involves a multi-step process. One common method includes the nitration of 3-methoxybenzaldehyde followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and specific reaction conditions are often employed to ensure high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzaldehyde derivatives.
Reduction: Formation of 5-bromo-3-methoxy-2-aminobenzaldehyde.
Oxidation: Formation of 5-bromo-3-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3-methoxy-2-nitrobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
4-Bromo-3-nitrobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
5-Bromo-3-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for further functionalization, while the methoxy and nitro groups contribute to its electronic properties, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BrNO4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO4/c1-14-7-3-6(9)2-5(4-11)8(7)10(12)13/h2-4H,1H3 |
InChI Key |
VEBHIUNBBODGOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)
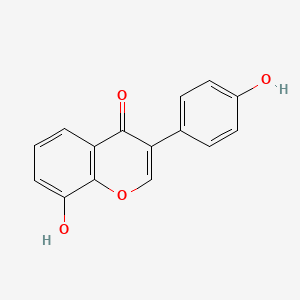

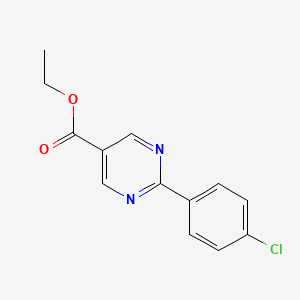
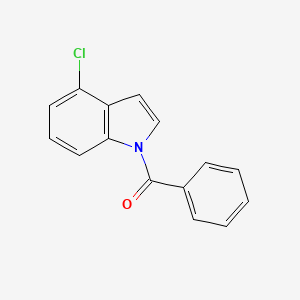
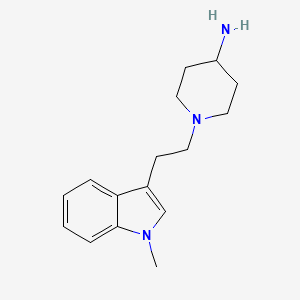
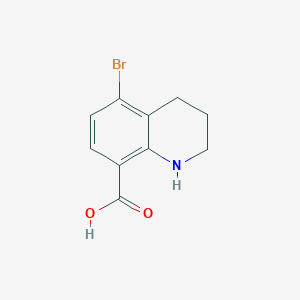

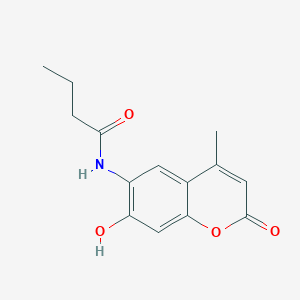
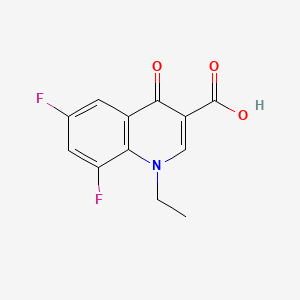


![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
